molecular formula C13H15ClN2O2 B2431115 2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide CAS No. 1390283-91-6

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide

Cat. No.: B2431115
CAS No.: 1390283-91-6
M. Wt: 266.73
InChI Key: UNGQPICRMVSMIP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a cyanomethyl group, and a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide typically involves multiple steps One common method starts with the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy derivativesThe final step involves the formation of the amide bond, which can be achieved using various coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,12(17)16(3)9-8-15)18-11-6-4-10(14)5-7-11/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGQPICRMVSMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC#N)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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